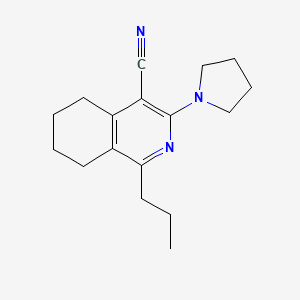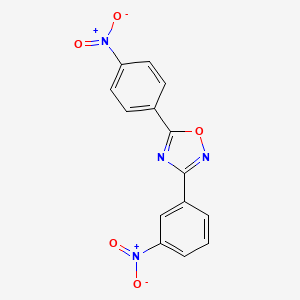![molecular formula C28H29N3O4 B11618358 dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618358.png)
dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a dihydropyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 2,5-dimethylphenylhydrazine with an appropriate diketone, such as acetylacetone, under acidic conditions to form the pyrazole ring.
Formation of the Dihydropyridine Ring: The next step involves the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is typically carried out under reflux conditions in ethanol.
Coupling of the Pyrazole and Dihydropyridine Rings: The final step involves the coupling of the pyrazole ring with the dihydropyridine ring. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the dihydropyridine ring system under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester functionalities can lead to the formation of the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functionalities. Common reagents include alkoxides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical agent. Its dihydropyridine moiety is similar to that found in calcium channel blockers, suggesting potential cardiovascular applications.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood. its structure suggests potential interactions with various molecular targets:
Calcium Channels: The dihydropyridine moiety may interact with calcium channels, similar to other dihydropyridine derivatives. This could influence calcium ion flux in cells, affecting various physiological processes.
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: Potential interactions with cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds:
Nifedipine: A well-known dihydropyridine calcium channel blocker. Unlike nifedipine, the compound has a pyrazole ring, which may confer additional biological activities.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent. The presence of the pyrazole ring in the compound of interest differentiates it from amlodipine.
Pyrazole Derivatives: Compounds with similar pyrazole rings but lacking the dihydropyridine moiety. These compounds may have different biological activities and applications.
Conclusion
This compound is a unique compound with diverse applications in chemistry, biology, medicine, and industry Its complex structure and potential interactions with various molecular targets make it a valuable subject of scientific research
Propiedades
Fórmula molecular |
C28H29N3O4 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H29N3O4/c1-16-12-13-17(2)21(14-16)26-22(15-31(30-26)20-10-8-7-9-11-20)25-23(27(32)34-5)18(3)29-19(4)24(25)28(33)35-6/h7-15,25,29H,1-6H3 |
Clave InChI |
PRLRSLFNTFKQRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618277.png)
![3-(4-Bromophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11618286.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11618301.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618302.png)

![2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11618308.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618313.png)

![(5E)-2-Sulfanylidene-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11618319.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B11618341.png)
![Butyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11618343.png)
![(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11618350.png)

